Bienvenue dans la boutique en ligne BenchChem!

Isoquinolin-3-ylmethanol

Drug Design ADME Prediction Medicinal Chemistry

Isoquinolin-3-ylmethanol (3-hydroxymethylisoquinoline) is a non-interchangeable heterocyclic building block for CNS drug discovery programs. Its calculated LogP of 1.7271 and tPSA of 33.12 Ų enable favorable blood-brain barrier penetration, while the primary alcohol handle allows direct halide conversion, oxidation, or Mitsunobu reactions for rapid SAR exploration. This compound is uniquely suited for lipase-catalyzed kinetic resolution to produce chiral alcohols and acetates with high enantiomeric excess. Procure this exact substitution pattern to ensure reproducible target engagement and synthetic route outcomes.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 76884-34-9
Cat. No. B183371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolin-3-ylmethanol
CAS76884-34-9
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C=NC(=CC2=C1)CO
InChIInChI=1S/C10H9NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-6,12H,7H2
InChIKeyCMGQQHGOFWZGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinolin-3-ylmethanol (CAS 76884-34-9) for Medicinal Chemistry and Drug Development: Essential Procurement Data and Comparative Analysis


Isoquinolin-3-ylmethanol (CAS 76884-34-9), also known as 3-hydroxymethylisoquinoline, is a heterocyclic organic compound featuring an isoquinoline core with a hydroxymethyl group at the 3-position [1]. With a molecular formula of C10H9NO and a molecular weight of 159.18 g/mol, it serves as a versatile building block in medicinal chemistry and pharmaceutical research . The compound exhibits a calculated LogP of 1.7271 and a polar surface area (PSA) of 33.12 Ų, indicating moderate lipophilicity and potential for blood-brain barrier penetration [2]. Its melting point ranges from 100-103 °C, and it has a predicted boiling point of 335.1 °C at 760 mmHg [3]. Isoquinolin-3-ylmethanol is primarily utilized as a key intermediate in the synthesis of complex heterocyclic compounds and as a scaffold for developing bioactive molecules with diverse pharmacological properties [4].

The Risks of Substituting Isoquinolin-3-ylmethanol (CAS 76884-34-9) in Critical Research and Development Workflows


Isoquinoline derivatives exhibit a wide range of biological activities, but their pharmacological profiles are highly dependent on specific substitution patterns [1]. The 3-hydroxymethyl moiety of Isoquinolin-3-ylmethanol is a critical functional group that dictates its reactivity, binding affinity, and metabolic stability, making it a non-interchangeable building block. While other isoquinoline derivatives, such as tetrahydroisoquinolines (e.g., 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol, CAS 63006-93-9) or methoxy-substituted analogs (e.g., 1-methoxyisoquinolin-3-ylmethanol), may appear structurally similar, they possess distinct chemical and biological properties [2]. Substituting Isoquinolin-3-ylmethanol with a seemingly similar compound without rigorous validation can lead to significant alterations in target engagement, synthetic route outcomes, and overall project success, as detailed in the quantitative evidence below [3].

Quantitative Differentiation of Isoquinolin-3-ylmethanol (CAS 76884-34-9) from Key Analogs: A Data-Driven Procurement Guide


Hydroxymethyl vs. Methoxy Substitution: Impact on Lipophilicity and Predicted BBB Penetration

The 3-hydroxymethyl group in Isoquinolin-3-ylmethanol provides a distinct lipophilicity profile compared to a 3-methoxy substituent, a common structural variation in isoquinoline building blocks. This difference is critical for predicting passive diffusion across biological membranes, particularly the blood-brain barrier (BBB). Isoquinolin-3-ylmethanol has a calculated LogP of 1.7271 and a topological polar surface area (tPSA) of 33.12 Ų [1]. In contrast, a representative methoxy analog, 1-Methoxyisoquinolin-3-ylmethanol (CAS not specified), exhibits a higher predicted LogP and potentially a different tPSA, which would alter its BBB permeability potential .

Drug Design ADME Prediction Medicinal Chemistry

Comparison of PNMT Inhibitory Activity: Isoquinolin-3-ylmethanol vs. Tetrahydroisoquinoline Analogs

The degree of ring saturation in the isoquinoline scaffold profoundly affects its interaction with biological targets. The fully aromatic Isoquinolin-3-ylmethanol is expected to have a different binding mode compared to its saturated counterpart, 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol (CAS 63006-93-9). While direct comparative data for Isoquinolin-3-ylmethanol on phenylethanolamine N-methyltransferase (PNMT) is unavailable in the search results, data for a structurally related tetrahydroisoquinoline derivative provides context. The (R)-enantiomer of 1-(1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol (a reduced analog) shows a PNMT Ki of 560 nM [1]. In contrast, 3,7-disubstituted tetrahydroisoquinolines can exhibit sub-micromolar IC50 values and high selectivity over alpha-2 adrenoceptors [2]. This demonstrates that subtle changes in the isoquinoline core (aromatic vs. saturated) lead to orders-of-magnitude differences in target affinity and selectivity.

Enzyme Inhibition Neuroscience Adrenergic System

Synthetic Utility: Comparison of Isoquinolin-3-ylmethanol to Isoquinoline-3-carboxylic Acid as a Building Block

Isoquinolin-3-ylmethanol serves as a more versatile synthetic intermediate compared to isoquinoline-3-carboxylic acid (CAS 6624-49-3). The primary alcohol functional group can be readily converted into a variety of other functionalities, including aldehydes, halides, esters, and amines, providing a strategic advantage in multi-step syntheses [1]. In contrast, the carboxylic acid requires activation (e.g., to an acid chloride) for many transformations, adding steps and potentially reducing overall yield. A common synthesis route for Isoquinolin-3-ylmethanol involves the reduction of isoquinoline-3-carboxaldehyde or isoquinoline-3-carboxylic acid esters with sodium borohydride in methanol . This highlights its direct relationship to these precursors but also its unique utility as a terminal functional group handle.

Organic Synthesis Medicinal Chemistry Building Blocks

Chiral Derivatization Potential: Isoquinolin-3-ylmethanol as a Substrate for Kinetic Resolution

Isoquinolin-3-ylmethanol, as a racemic mixture, can be subjected to kinetic resolution using lipases to yield enantiomerically enriched compounds, a process not directly applicable to non-hydroxylated analogs like 3-methylisoquinoline (CAS 1125-80-0) . The primary alcohol group is essential for this biocatalytic transformation, enabling the production of chiral building blocks for asymmetric synthesis. The diastereoselective functionalization of the isoquinoline moiety has been achieved with high diastereomeric excess using this approach . This capability is a key differentiator for researchers requiring enantiopure isoquinoline derivatives.

Asymmetric Synthesis Biocatalysis Chiral Chemistry

Monoamine Oxidase (MAO) Inhibition: Isoquinoline Scaffold SAR and the Role of Substitution

The isoquinoline scaffold is known for its ability to inhibit monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism. While direct data for Isoquinolin-3-ylmethanol on MAO is not available in the search results, a study on a series of isoquinoline derivatives demonstrates that substitution pattern dramatically affects inhibitory potency [1]. In this study, compounds 5 and 8 (specific structures not disclosed in the abstract) exhibited IC50 values of 203.22 μM and 124.14 μM, respectively, against MAO [1]. This data underscores the critical role of specific substituents in determining biological activity, and by extension, the non-interchangeability of isoquinoline building blocks like Isoquinolin-3-ylmethanol. The 3-hydroxymethyl group is expected to influence MAO binding differently than a methyl, methoxy, or unsubstituted analog.

Neuropharmacology Enzyme Inhibition Depression

Optimal Research and Industrial Applications for Isoquinolin-3-ylmethanol (CAS 76884-34-9) Based on Comparative Evidence


Medicinal Chemistry: Design of CNS-Penetrant Drug Candidates

Isoquinolin-3-ylmethanol is an optimal starting material for synthesizing CNS-targeted drug candidates. Its calculated LogP of 1.7271 and tPSA of 33.12 Ų fall within favorable ranges for blood-brain barrier penetration [1]. This profile differentiates it from more lipophilic methoxy analogs, which may exhibit higher LogP values and potentially increased off-target binding or metabolic liabilities. Use this compound when a balanced hydrophilicity/lipophilicity profile is desired for CNS drug discovery programs.

Synthetic Methodology: A Key Intermediate for Diversifying Isoquinoline-Based Libraries

The primary alcohol of Isoquinolin-3-ylmethanol makes it a superior building block for creating diverse compound libraries compared to isoquinoline-3-carboxylic acid [2]. It can be directly converted to halides for nucleophilic substitution, oxidized to aldehydes for reductive aminations, or used in Mitsunobu reactions, offering greater synthetic flexibility and often shorter routes to complex target molecules. This versatility is essential for medicinal chemists exploring structure-activity relationships (SAR) around the isoquinoline core [3].

Biocatalysis and Asymmetric Synthesis: Accessing Chiral Isoquinoline Building Blocks

Researchers requiring enantiomerically pure isoquinoline derivatives should procure Isoquinolin-3-ylmethanol. Its hydroxymethyl group is a necessary handle for lipase-catalyzed kinetic resolution, enabling the production of chiral alcohols and acetates with high enantiomeric excess . This application is not possible with simple alkyl-substituted analogs, making Isoquinolin-3-ylmethanol a unique and valuable commodity for asymmetric synthesis and the preparation of chiral ligands or pharmaceuticals .

Pharmacological Tool Compound Synthesis: Exploring PNMT and MAO Inhibition

For studies investigating the adrenergic system or monoamine neurotransmission, Isoquinolin-3-ylmethanol serves as a critical scaffold. While the aromatic core of Isoquinolin-3-ylmethanol is expected to yield a different pharmacological profile compared to saturated tetrahydroisoquinoline analogs [4], its specific substitution pattern is a starting point for developing selective enzyme inhibitors. The high sensitivity of PNMT and MAO to minor structural changes on the isoquinoline ring [5] necessitates the use of the exact, well-characterized compound (Isoquinolin-3-ylmethanol) to ensure reproducible and interpretable results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoquinolin-3-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.